molecular formula C144H82N12O32Zr6 B14772554 oxygen(2-);4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);tetrahydroxide

oxygen(2-);4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);tetrahydroxide

Cat. No.: B14772554
M. Wt: 3039.6 g/mol
InChI Key: VWHOWTYQDCDPHF-UHFFFAOYSA-A
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Description

The compound “oxygen(2-);4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);tetrahydroxide” is a complex coordination compound that features a porphyrin derivative coordinated with zirconium ions. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin with zirconium salts under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The zirconium ions coordinate with the carboxylate groups of the porphyrin, forming a stable complex .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the porphyrin, while substitution reactions can result in new coordination complexes with different ligands .

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which this compound exerts its effects involves the absorption of light, leading to an excited state. This excited state can transfer energy to molecular oxygen, generating singlet oxygen, a highly reactive form of oxygen. The singlet oxygen can then react with various biological molecules, leading to cell damage and death, which is the basis for its use in photodynamic therapy .

Properties

Molecular Formula

C144H82N12O32Zr6

Molecular Weight

3039.6 g/mol

IUPAC Name

oxygen(2-);4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);tetrahydroxide

InChI

InChI=1S/3C48H30N4O8.4H2O.4O.6Zr/c3*53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;;;;;;;;;;;;;;/h3*1-24,49,52H,(H,53,54)(H,55,56)(H,57,58)(H,59,60);4*1H2;;;;;;;;;;/q;;;;;;;4*-2;6*+4/p-16

InChI Key

VWHOWTYQDCDPHF-UHFFFAOYSA-A

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])N3)C(=O)[O-].C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])N3)C(=O)[O-].C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])N3)C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4]

Origin of Product

United States

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